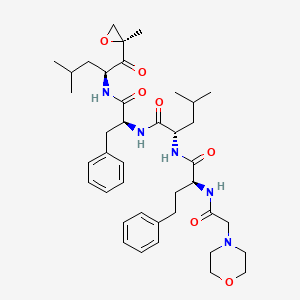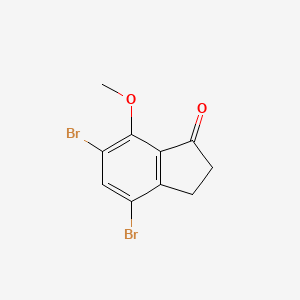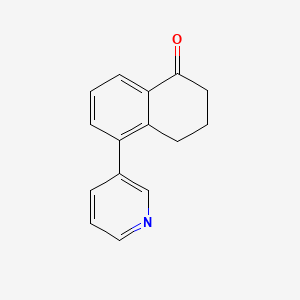
2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl is an organic compound with the molecular formula C9H9ClF3NO · HCl and a molecular weight of 276.08 g/mol . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Lansoprazole .
Preparation Methods
The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl typically involves the reaction of 2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine with hydrochloric acid under controlled conditions . The reaction conditions often include maintaining a specific temperature range and using solvents like ethanol or chloroform to facilitate the reaction . Industrial production methods may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding alcohols and acids.
Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl is primarily related to its role as an intermediate in the synthesis of proton pump inhibitors. These inhibitors work by blocking the hydrogen-potassium ATPase enzyme system (the proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion . The molecular targets and pathways involved include the binding of the inhibitor to the proton pump, leading to its inactivation .
Comparison with Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-thifluoroethoxy) pyridine HCl can be compared with similar compounds such as:
- 2-Chloro-5-(chloromethyl)pyridine
- 4-(Chloromethyl)pyridine hydrochloride
- (+)-Chloromethyl menthyl ether
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H10Cl2F3NO |
|---|---|
Molecular Weight |
276.08 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(trifluoromethoxymethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c1-6-7(5-15-9(11,12)13)2-3-14-8(6)4-10;/h2-3H,4-5H2,1H3;1H |
InChI Key |
YUANPQNUNCUZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CCl)COC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)



![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)


![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
